molecular formula C7H14O4 B8657900 Ethyl 3-(2-hydroxyethoxy)propanoate

Ethyl 3-(2-hydroxyethoxy)propanoate

Cat. No.: B8657900
M. Wt: 162.18 g/mol
InChI Key: COJOLBBVWSYDKN-UHFFFAOYSA-N
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Description

Ethyl 3-(2-hydroxyethoxy)propanoate (CAS 1379649-81-6) is a propanoate ester derivative featuring a 2-hydroxyethoxy substituent at the third carbon position. This compound is characterized by its ether-linked hydroxyl group, which enhances its hydrophilicity and reactivity compared to simpler alkyl esters.

Properties

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

ethyl 3-(2-hydroxyethoxy)propanoate

InChI

InChI=1S/C7H14O4/c1-2-11-7(9)3-5-10-6-4-8/h8H,2-6H2,1H3

InChI Key

COJOLBBVWSYDKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Classification

The following table summarizes key propanoate derivatives with varying substituents, their applications, and physicochemical properties (where available):

Compound Name Substituent(s) Molecular Formula Key Applications/Properties Source Evidence
Ethyl 3-(2-hydroxyethoxy)propanoate 2-Hydroxyethoxy at C3 C₈H₁₄O₅ Limited direct data; inferred use as a hydrophilic intermediate in polymer or drug synthesis . 23
Ethyl 3-(methylthio)propanoate Methylthio (-SCH₃) at C3 C₆H₁₂O₂S Major aroma compound in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹) . 6, 7
Ethyl 3-(isopropylamino)propanoate Isopropylamino (-NHCH(CH₃)₂) at C3 C₉H₁₉NO₂ Key intermediate for Benfuracarb (carbamate insecticide); ≥99.0% purity . 18
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate Fluoro and phenyl groups at C2/C3 C₁₁H₁₁FO₃ Research applications in fluorinated organic synthesis; high-purity batches available . 20
Ethyl 3-(2-ethoxy-2-oxoethyl)pyrrolidinylpropanoate Ethoxycarbonyl-pyrrolidinyl at C3 C₁₃H₂₁NO₅ No direct data; inferred use in peptide coupling or catalysis . 22
Hydrophilicity and Reactivity
  • This compound: The hydroxyl and ether groups increase water solubility, making it suitable for aqueous-phase reactions or as a biodegradable linker in prodrugs .
  • Ethyl 3-(methylthio)propanoate: The thioether group contributes to volatile sulfurous notes in pineapple aroma, with stability under acidic conditions .
  • Ethyl 3-(isopropylamino)propanoate: The amino group facilitates nucleophilic reactions, critical for forming carbamate insecticides like Benfuracarb .
Thermal and Chemical Stability
  • Fluorinated Derivatives (e.g., Ethyl 2-fluoro-3-oxo-3-phenylpropanoate): Fluorine substitution enhances thermal stability and resistance to metabolic degradation, valuable in medicinal chemistry .
  • Ethyl 3-(2-ethoxy-2-oxoethyl)pyrrolidinylpropanoate: The pyrrolidinyl group may stabilize intermediates via intramolecular hydrogen bonding, though stability data are lacking .

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